molecular formula C19H22N2O3 B11014896 2-cyclopropyl-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

2-cyclopropyl-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B11014896
M. Wt: 326.4 g/mol
InChI Key: SRBGKGJHVBBAKU-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with the molecular formula C19H22N2O3 and a molecular weight of 326.38958 . This compound is characterized by its unique structure, which includes a cyclopropyl group, a tetrahydro-2H-pyran-4-ylmethyl group, and an isoquinolinecarboxamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps, typically starting with the preparation of the isoquinoline core. The cyclopropyl group is introduced through cyclopropanation reactions, while the tetrahydro-2H-pyran-4-ylmethyl group is added via nucleophilic substitution reactions. The final step involves the formation of the carboxamide linkage under mild conditions to avoid decomposition of the sensitive groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, the use of catalysts to enhance reaction rates, and the implementation of continuous flow chemistry to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-cyclopropyl-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-cyclopropyl-1-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropyl group, tetrahydro-2H-pyran-4-ylmethyl group, and isoquinolinecarboxamide moiety makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-cyclopropyl-N-(oxan-4-ylmethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H22N2O3/c22-18(20-11-13-7-9-24-10-8-13)17-12-21(14-5-6-14)19(23)16-4-2-1-3-15(16)17/h1-4,12-14H,5-11H2,(H,20,22)

InChI Key

SRBGKGJHVBBAKU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4CCOCC4

Origin of Product

United States

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